1-Adamantan-1-yl-3-(2-hydroxyethyl)urea
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Overview
Description
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂ It is characterized by the presence of an adamantane group, a hydroxyethyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea can be synthesized through a multi-step process involving the reaction of adamantane derivatives with urea and hydroxyethyl compounds. One common method involves the reaction of 1-adamantylamine with 2-hydroxyethyl isocyanate under controlled conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as condensation reactions, purification through recrystallization, and characterization using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.
Substitution: The adamantane group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-adamantan-1-yl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The adamantane group is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
1-Adamantan-1-ylurea: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
1-Adamantan-1-yl-3-(2-methoxyethyl)urea: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to variations in reactivity and applications.
1-Adamantan-1-yl-3-(2-aminoethyl)urea: Features an aminoethyl group, which can significantly alter its biological activity.
Uniqueness: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is unique due to the presence of both the adamantane and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxyethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYFNMMUBVBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120615-92-1 |
Source
|
Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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